
thiophen-2-yl 12-hydroxydodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-2-yl 12-hydroxydodecanoate is a compound that features a thiophene ring attached to a 12-hydroxydodecanoate moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in organic chemistry . The 12-hydroxydodecanoate part of the molecule is a long-chain fatty acid derivative, which adds to the compound’s versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl 12-hydroxydodecanoate typically involves the esterification of thiophen-2-yl carboxylic acid with 12-hydroxydodecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophen-2-yl 12-hydroxydodecanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Thiophen-2-yl 12-oxododecanoate.
Reduction: Thiophen-2-yl 12-hydroxydodecanol.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Thiophen-2-yl 12-hydroxydodecanoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of thiophen-2-yl 12-hydroxydodecanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The thiophene ring’s aromatic nature allows it to participate in π-π interactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-2-yl acetate: Similar structure but with a shorter acyl chain.
Thiophen-2-yl butyrate: Contains a four-carbon acyl chain.
Thiophen-2-yl hexanoate: Features a six-carbon acyl chain.
Uniqueness
Thiophen-2-yl 12-hydroxydodecanoate is unique due to its long acyl chain, which imparts distinct physicochemical properties and potential biological activities. The presence of the hydroxyl group further enhances its reactivity and versatility in various applications .
Propriétés
Numéro CAS |
847040-63-5 |
|---|---|
Formule moléculaire |
C16H26O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
thiophen-2-yl 12-hydroxydodecanoate |
InChI |
InChI=1S/C16H26O3S/c17-13-9-7-5-3-1-2-4-6-8-11-15(18)19-16-12-10-14-20-16/h10,12,14,17H,1-9,11,13H2 |
Clé InChI |
GNKKESFJAZHDIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)OC(=O)CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


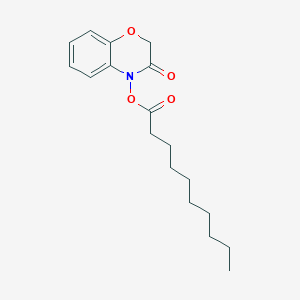
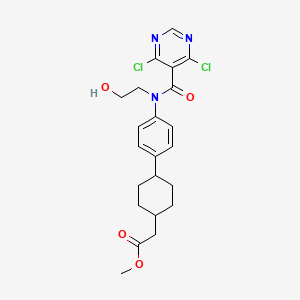
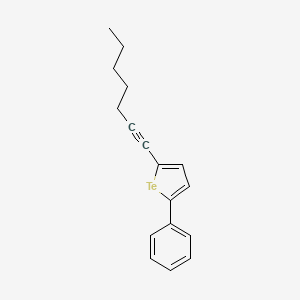
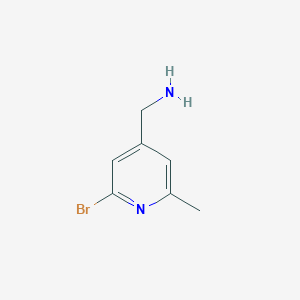
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)




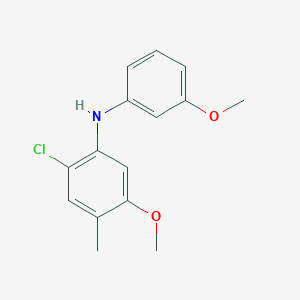
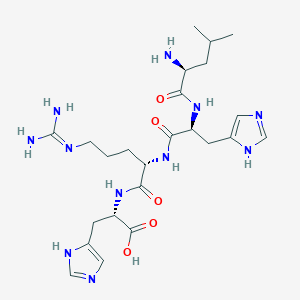

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
